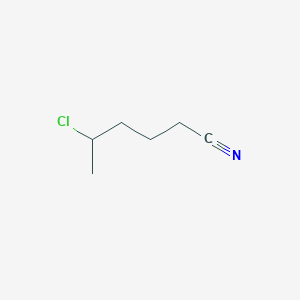
5-Chlorohexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorohexanenitrile is an organic compound with the molecular formula C6H10ClN . It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a carbon chain. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Chlorohexanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 5-chlorohexane with sodium or potassium cyanide in ethanol.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using halogenoalkanes and cyanide salts under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chlorohexanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, this compound can be hydrolyzed to form 5-chlorohexanoic acid.
Reduction: Reduction of this compound using lithium aluminum hydride (LiAlH4) yields 5-chlorohexylamine.
Substitution: The cyano group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Hydrolysis: 5-Chlorohexanoic acid.
Reduction: 5-Chlorohexylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chlorohexanenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-chlorohexanenitrile primarily involves its reactivity due to the presence of the cyano group. This group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Hexanenitrile: Similar structure but lacks the chlorine atom.
5-Hexenenitrile: Contains a double bond in the carbon chain.
Uniqueness: 5-Chlorohexanenitrile is unique due to the presence of both a cyano group and a chlorine atom, which imparts distinct reactivity and properties compared to other nitriles .
Eigenschaften
CAS-Nummer |
88725-91-1 |
|---|---|
Molekularformel |
C6H10ClN |
Molekulargewicht |
131.60 g/mol |
IUPAC-Name |
5-chlorohexanenitrile |
InChI |
InChI=1S/C6H10ClN/c1-6(7)4-2-3-5-8/h6H,2-4H2,1H3 |
InChI-Schlüssel |
SZCJOOWEDCCREW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)
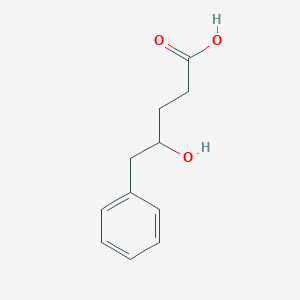
![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
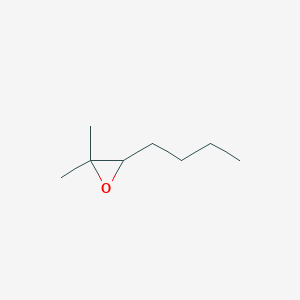
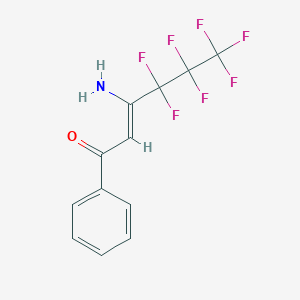
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B14140390.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14140399.png)

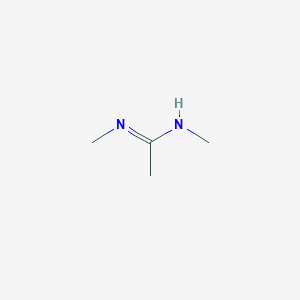
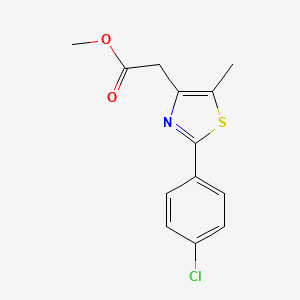
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)

